molecular formula C10H7NO4S B2519713 2-(Furan-2-amido)thiophene-3-carboxylic acid CAS No. 926190-41-2

2-(Furan-2-amido)thiophene-3-carboxylic acid

Cat. No.: B2519713
CAS No.: 926190-41-2
M. Wt: 237.23
InChI Key: JJFBVNZFVVCZPM-UHFFFAOYSA-N
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Description

2-(Furan-2-amido)thiophene-3-carboxylic acid is an organic compound with the molecular formula C10H7NO4S and a molecular weight of 237.23 g/mol This compound features a thiophene ring fused with a furan ring, making it a unique heterocyclic compound

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-amido)thiophene-3-carboxylic acid typically involves the condensation of thiophene derivatives with furan derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-(Furan-2-amido)thiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The furan ring can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on both the furan and thiophene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are commonly used for electrophilic substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrofuran derivatives.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

2-(Furan-2-amido)thiophene-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2-(Furan-2-yl)thiophene: A similar compound with a furan ring directly attached to a thiophene ring.

    2-(Furan-2-amido)benzothiophene: A compound with a benzothiophene ring system instead of a simple thiophene ring.

Uniqueness: 2-(Furan-2-amido)thiophene-3-carboxylic acid is unique due to its specific combination of furan and thiophene rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(furan-2-carbonylamino)thiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4S/c12-8(7-2-1-4-15-7)11-9-6(10(13)14)3-5-16-9/h1-5H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFBVNZFVVCZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=C(C=CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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